molecular formula C8H8F3NO B1361164 4-Methoxy-3-(trifluoromethyl)aniline CAS No. 393-15-7

4-Methoxy-3-(trifluoromethyl)aniline

Cat. No.: B1361164
CAS No.: 393-15-7
M. Wt: 191.15 g/mol
InChI Key: CQJCPOVTPNWVBW-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)aniline, also known as 3-(trifluoromethyl)-p-anisidine, is a derivative of anisidine with a trifluoromethyl substituent at the 3-position. This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions. It is also used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues .

Safety and Hazards

This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

4-Methoxy-3-(trifluoromethyl)aniline is used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities . This suggests that this compound could have significant potential in the field of medicinal chemistry and biochemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxy-3-(trifluoromethyl)aniline typically involves the nitration of m-(trifluoromethyl)phenylacetamide, followed by the removal of acetyl protection in ethanol solution by potassium carbonate . Another method involves the selective fluorination of trichloromethoxybenzene under catalyzer presence, followed by nitration and hydrogenation reduction to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(trifluoromethyl)aniline undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the methoxy and trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which provide distinct electronic and steric properties. These properties make it a valuable building block in organic synthesis and drug discovery .

Properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJCPOVTPNWVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344957
Record name 4-methoxy-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-15-7
Record name 4-methoxy-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methoxybenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Methoxy-4-nitro-2-trifluoromethyl-benzene (10 g, 45 mmol) was hydrogenated in a Paar apparatus with shaking at 50 psi for 4 hours, with 1 g 10 wt % Pd/C. The reaction mixture was filtered through celite, and the filtrate was evaporated in vacuo to give 8.6 g 4-Methoxy-3-trifluoromethyl-phenylamine, 99%, as a solid.
Quantity
10 g
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Synthesis routes and methods II

Procedure details

A suspension of 4-methoxy-3-trifluoromethyl-nitrobenzene (2.2 g) and iron powder (1.68 g) in ethanol (35 mL) and water (15 mL) is treated with a solution of concentrated hydrochloric acid (0.42 mL) in ethanol (6 mL) and water (3 mL) and the mixture is heated to reflux for approximately 1 hour. The mixture is then cooled, filtered, and concentrated under reduced pressure. The resulting oil is dissolved in ethyl acetate and extracted three times with 5% aqueous hydrochloric acid. The pooled acidic extracts are then cooled in an ice bath and basified with solid potassium carbonate, then extracted with ethyl acetate. These organic extracts are washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, concentrated under reduced pressure, then passed through a short column of silica gel (ethyl acetate is used as the eluant) to provide the desired compound as an amber oil.
Quantity
2.2 g
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reactant
Reaction Step One
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35 mL
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solvent
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15 mL
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solvent
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1.68 g
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catalyst
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0.42 mL
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reactant
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6 mL
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solvent
Reaction Step Two
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Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 2-methoxy-5-nitrobenzotrifluoride (5.08 g, 23.0 mmol) in methanol (200 ml) was added 10% Pd—C (containing 50% water, 250 mg), and the resulting mixture was stirred for 3.5 hours under a hydrogen atmosphere at room temperature and atmospheric pressure while maintaining the temperature. The mixture was filtered by the use of Celite and the filtrate was concentrated to dryness under reduced pressure to obtain 4-methoxy-3-(trifluoromethyl)aniline (4.67 g, 100%).
Quantity
5.08 g
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reactant
Reaction Step One
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200 mL
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solvent
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250 mg
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catalyst
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Customer
Q & A

Q1: What are the key structural features of 4-Methoxy-3-(trifluoromethyl)aniline as revealed by its crystal structure?

A1: The crystal structure analysis of this compound reveals several important structural features []:

  • Methoxy Group Orientation: The methoxy group (-OCH3) is not perfectly coplanar with the benzene ring but is slightly tilted at an angle of 8.7° relative to the ring plane []. This deviation from planarity could influence the molecule's interactions with other molecules or potential binding sites.
  • Intermolecular Interactions: The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, these interactions involve the nitrogen atom of the amine group (-NH2) acting as a hydrogen bond donor to both fluorine atoms (N—H⋯F) and another nitrogen atom (N—H⋯N) in neighboring molecules. Additionally, C—H⋯F hydrogen bonding interactions contribute to the overall stability of the crystal lattice []. These intermolecular interactions are crucial for determining the compound's physical properties, such as melting point and solubility.

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